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These application notes provide detailed protocols for the synthesis of DACN (4,8-
diazacyclononyne) derivatives, with a specific focus on achieving optimal yields for
asymmetrically substituted DACN(Tos,Mal). The protocols are based on established methods
for the synthesis of symmetrically substituted DACNs and general principles of organic
synthesis for selective N-functionalization.

Introduction

4,8-Diazacyclononynes (DACNS) are strained cycloalkynes that have gained significant interest
in bioconjugation and drug delivery applications due to their high reactivity in copper-free click
chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC). The functionalization of the
nitrogen atoms of the DACN ring allows for the attachment of various moieties, such as
targeting ligands, imaging agents, or therapeutic payloads. "DACN(Tos,Mal)" refers to a DACN
scaffold where one nitrogen atom is functionalized with a tosyl (Tos) group, and the other with a
malonate (Mal) group. This asymmetric functionalization provides an orthogonal handle for
further modifications.

This document provides a detailed protocol for the one-pot synthesis of a symmetrically di-
tosylated DACN, based on the work of the Tomooka group, and a proposed multi-step protocol
for the synthesis of the asymmetrically substituted DACN(Tos,Mal).
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Synthesis of Symmetrically Substituted Di-Tosyl
DACN

A one-pot procedure for the synthesis of N,N'-ditosyl-4,8-diazacyclononyne has been reported
with good yields. This method serves as a foundational protocol for the synthesis of the DACN
core structure.

Experimental Protocol: One-Pot Synthesis of N,N'-
Ditosyl-4,8-diazacyclononyne[1][2]

Materials:

2-Butyne-1,4-diol

¢ Dicobalt octacarbonyl (Coz(CO)s)

e Dichloromethane (CH2Cl2)

e N,N'-Ditosyl-1,5-diaminopentane

o Boron trifluoride diethyl etherate (BFs-OEtz2)
 Silica gel

e Ceric ammonium nitrate (CAN)

e Pyridine

o Aminopropylated silica gel

o Ethyl acetate (EtOAC)

Hexane

Procedure:

» To a solution of 2-butyne-1,4-diol (1.2 equivalents) in CH2Cl2 (40 mL per 1 mmol of diamine)
is added Co2(CO)s (1.25 equivalents) at 30 °C. The mixture is stirred for 1.5 hours.
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e The reaction mixture is diluted with additional CH2Clz> (100 mL per 1 mmol of diamine).

e The N,N'-ditosyl-1,5-diaminopentane derivative (1.0 equivalent) and BFs-OEtz (4.1
equivalents) are sequentially added to the reaction mixture at 30 °C.

e The reaction progress is monitored by Thin Layer Chromatography (TLC). After consumption
of the diamine, silica gel (8.4 g per 1 mmol of diamine) is added to the mixture.

e Ceric ammonium nitrate (CAN) (3.0 equivalents) is added, and the mixture is stirred at 30 °C
for 1.5 hours.

o After consumption of the cobalt complex (monitored by TLC), pyridine (4.0 equivalents) and
aminopropylated silica gel (10 g per 1 mmol of diamine) are added.

 After stirring for 1 hour, the mixture is filtered with ethyl acetate as an eluent.

e The solvent is removed by rotary evaporation.

e The residue is redissolved in CH2Clz, and silica gel (1.2 g per 1 mmol of diamine) and
aminopropylated silica gel (1.2 g per 1 mmol of diamine) are added.

o The mixture is filtered using CHzClz, and the solvent is removed under reduced pressure.

e The crude product is purified by recrystallization from CH2Clz with slow addition of hexane to
afford the N,N'-ditosyl-4,8-diazacyclononyne.

Quantitative Data:

Product Starting Material Yield Reference

N,N'-Ditosyl-4,8- N,N'-Ditosyl-1,5-

, . 771% [11[2]
diazacyclononyne (1a) diaminopentane

Proposed Synthesis of Asymmetric DACN(Tos,Mal)

The synthesis of an asymmetrically substituted DACN requires a multi-step approach involving
selective protection and functionalization of the diamine nitrogens. The following is a proposed
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synthetic pathway based on established chemical principles.
Logical Workflow for DACN(Tos,Mal) Synthesis

Step 1: Mono-protection

G,S—Diaminopentane)

0c20, Solvent

G/Iono—Boc—l,S-diaminopentana

One-pot Nicholas reaction
(as per Tomooka et al.)

Step 2: Cyclization

G/Iono-Boc—4,8—diazacyc|ononyn9

sCl, Base, Solvent

Step 3: Tpsylation

(N-BOC-N'-TosyI-DAC N)

FA or HCI

Step 4: Deprotection

N-Tosyl-DACN

Malonate derivative, Base, Solvent

Step 5: M

DACN(Tos,Mal)

lonate Alkylation
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for DACN(Tos,Mal).

Experimental Protocols (Proposed)

Step 1: Selective Mono-Boc Protection of 1,5-Diaminopentane
This step is crucial for achieving asymmetric functionalization.

e Protocol: To a solution of 1,5-diaminopentane (1.0 equivalent) in a suitable solvent (e.g.,
dichloromethane or a biphasic system), slowly add a solution of di-tert-butyl dicarbonate
(Bocz20, 0.9-1.0 equivalents) at 0 °C. The reaction is stirred at room temperature and
monitored by TLC. Purification is achieved by column chromatography.

Step 2: Cyclization to form Mono-Boc-4,8-diazacyclononyne

This step would follow the one-pot Nicholas reaction conditions described by the Tomooka
group.

e Protocol: The mono-Boc-1,5-diaminopentane from Step 1 is used as the diamine derivative
in the one-pot synthesis protocol detailed in Section 2.

Step 3: Tosylation of the Free Amine

e Protocol: To a solution of mono-Boc-4,8-diazacyclononyne (1.0 equivalent) in an anhydrous
aprotic solvent (e.qg., dichloromethane or THF) is added a non-nucleophilic base (e.g.,
triethylamine or pyridine, 1.5 equivalents). The solution is cooled to 0 °C, and tosyl chloride
(TsCl, 1.1 equivalents) is added portion-wise. The reaction is allowed to warm to room
temperature and stirred until completion (monitored by TLC). The product is isolated after an
agueous workup and purified by column chromatography.

Step 4: Boc Deprotection

e Protocol: The N-Boc-N'-Tosyl-DACN is dissolved in a minimal amount of dichloromethane,
and an excess of trifluoroacetic acid (TFA) or a solution of HCI in an organic solvent (e.g.,
dioxane) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and
excess acid are removed under reduced pressure to yield the N-Tosyl-DACN salt.
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Step 5: Alkylation with a Malonate Derivative
This is a standard N-alkylation reaction.

o Protocol: To a solution of N-Tosyl-DACN (1.0 equivalent) and a suitable malonate derivative
with a leaving group (e.qg., diethyl 2-(2-bromoethyl)malonate) in a polar aprotic solvent (e.g.,
DMF or acetonitrile), is added a mild base (e.g., K2COs or Cs2COs, 2-3 equivalents). The
reaction mixture is heated (e.g., to 60-80 °C) and stirred until completion (monitored by TLC).
The final product, DACN(Tos,Mal), is isolated after an aqueous workup and purified by
column chromatography.

Optimization of the Malonate Alkylation Step

The final alkylation step is critical for the overall yield. The following table outlines key
parameters and their potential impact on the reaction outcome.
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Expected Outcome

Parameter Condition . Notes
on Yield
Weaker bases are
) ) Strong bases may
Weak inorganic base generally preferred to o
o ) cause elimination or
(K2COs3, Cs2CO0s3) vs. avoid side reactions. ) )
Base , other side reactions
Strong organic base Cs2C0s can )
_ with the malonate
(e.g., DBU) sometimes lead to o
] ] derivative.
higher yields.
) These solvents are Ensure the use of
Polar aprotic (DMF, )
Solvent o generally effective for anhydrous solvents to
Acetonitrile) ) )
Sn2 reactions. prevent hydrolysis.
Increasing the
temperature can The optimal
Room Temperature to increase the reaction temperature should be
Temperature ]
80 °C rate, but may also determined
promote side empirically.

reactions.

Reactant Ratio

1.0 to 1.2 equivalents

of malonate derivative

A slight excess of the
alkylating agent can
help drive the reaction

to completion.

A large excess may
lead to difficulties in

purification.

Signaling Pathways and Logical Relationships

The synthesis of DACN(Tos,Mal) does not involve biological signaling pathways. However, the
logical relationship of the synthetic steps can be visualized.

Synthetic Pathway Diagram
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Caption: Step-wise synthesis of DACN(Tos,Mal).

Disclaimer: The protocol for the synthesis of DACN(Tos,Mal) is a proposed pathway based on
established synthetic methodologies. Researchers should perform small-scale pilot reactions to
optimize conditions for their specific substrates and reagents. All experiments should be
conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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